molecular formula C35H40O8 B1508060 [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate

Katalognummer: B1508060
Molekulargewicht: 588.7 g/mol
InChI-Schlüssel: XTLCVRBLWJMTLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is a complex organic compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes both acryloyloxy and hexyloxy functional groups, making it a valuable intermediate in the synthesis of advanced materials and chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate typically involves multiple steps, starting from readily available precursors. One common route includes the esterification of 4-[6-(hydroxyhexyloxy)]benzoic acid with acryloyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 4-(hexyloxy)benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 4-[6-(Hydroxyhexyloxy)]benzoic acid and 4-(hexyloxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate has been extensively used in scientific research due to its various applications:

Wirkmechanismus

The mechanism of action of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate varies depending on its application. In photolithography, for example, the compound is exposed to UV light, causing the acryloyloxy group to undergo a photoreaction, resulting in the formation of a crosslinked polymer. This crosslinking enhances the material’s stability and durability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[6-(Acryloyloxy)hexyloxy]benzoic acid: Shares the acryloyloxy functional group but lacks the hexyloxybenzoyloxy ester.

    4-(Hexyloxy)benzoic acid: Contains the hexyloxy group but lacks the acryloyloxy functionality.

    4-[6-(Hydroxyhexyloxy)]benzoic acid: Precursor in the synthesis of the target compound.

Uniqueness

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo polymerization and form stable crosslinked structures makes it particularly valuable in advanced material synthesis .

Eigenschaften

Molekularformel

C35H40O8

Molekulargewicht

588.7 g/mol

IUPAC-Name

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate

InChI

InChI=1S/C35H40O8/c1-3-5-6-9-24-39-29-16-12-27(13-17-29)34(37)42-31-20-22-32(23-21-31)43-35(38)28-14-18-30(19-15-28)40-25-10-7-8-11-26-41-33(36)4-2/h4,12-23H,2-3,5-11,24-26H2,1H3

InChI-Schlüssel

XTLCVRBLWJMTLY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.